Adefovir Dipivoxil

Catalog No.
S598842
CAS No.
142340-99-6
M.F
C20H32N5O8P
M. Wt
501.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adefovir Dipivoxil

CAS Number

142340-99-6

Product Name

Adefovir Dipivoxil

IUPAC Name

[2-(6-aminopurin-9-yl)ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate

Molecular Formula

C20H32N5O8P

Molecular Weight

501.5 g/mol

InChI

InChI=1S/C20H32N5O8P/c1-19(2,3)17(26)30-11-32-34(28,33-12-31-18(27)20(4,5)6)13-29-8-7-25-10-24-14-15(21)22-9-23-16(14)25/h9-10H,7-8,11-13H2,1-6H3,(H2,21,22,23)

InChI Key

WOZSCQDILHKSGG-UHFFFAOYSA-N

SMILES

Array

solubility

6.33e-01 g/L

Synonyms

9-(2-((-bis((pivaloyloxy)methoxy)phosphinyl)methoxy)ethyl)adenine, adefovir depivoxil, adefovir dipivoxil, GS 840, GS-0840, Hepsera, Preveon

Canonical SMILES

CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C

The exact mass of the compound Adefovir dipivoxil is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19 mg/ml at ph 2.0 and 0.4 mg/ml at ph 7.2.6.33e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Adefovir Dipivoxil (CAS 142340-99-6) is a diester prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEICC5AjeJ5Jas6-x6aXDlU68E0PvER9nDoD4eJ7pVSC8i6L0iTHLpNxgpXZ_ThEXyoFh6UWyROCxGO_3zTpxcXLubwCAOXsAS_voIr9PhqvMktBZhYN8FR0biEJGZQE3R1MEy5oxr_eDA4eP0%3D)] The core function of this compound is to act as an orally administered delivery system for the active antiviral agent, adefovir. The dipivoxil moiety enhances lipophilicity and cell permeability, facilitating absorption from the gastrointestinal tract.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHIDirXVinISMcWk_w4CIEz40YqssusfeTUWbqcnNM0A-1Y0bJDEoN0wr1Cgf-y_dM2Tx9WDggMUWkau5b98dFv9a1acn5sF9dUm-TrnqR2oFfiKjJlaMwnWgfnv6MrgcnWJiPMNcEmMKx5M3w3)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHGjp4s4Y27xxS78d3fpJSm9LvYlNSMEo2qNF3PxyOwevJHU1ueofHWXySp3s_mJuM-68nXs0a13SeQbHZ-zwtufayytEkckhqHX6m-qByWuyj6iwR7zE4fzAGu79gbexK_Fbkgz6XALU4aQKGw)] Following absorption, esterases rapidly hydrolyze the molecule to release adefovir, which is then phosphorylated by cellular kinases to its active diphosphate form. This active metabolite inhibits viral DNA polymerase (reverse transcriptase), terminating viral DNA chain elongation and effectively halting replication.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEICC5AjeJ5Jas6-x6aXDlU68E0PvER9nDoD4eJ7pVSC8i6L0iTHLpNxgpXZ_ThEXyoFh6UWyROCxGO_3zTpxcXLubwCAOXsAS_voIr9PhqvMktBZhYN8FR0biEJGZQE3R1MEy5oxr_eDA4eP0%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGaFlKdg6mNmm3YGEmE4UC6FzMBZzDGMga6tA8u7qgGj1ZwjXO34SBd8AoOEoEn6oKhzqg2kZyn4DiQ1pV2TfH8yrNjoR6W2CJ75GDTEZMkchBl29Wl6jqk34E_ki3VWWGnGez-GB6N5fUfwKKUIqxnvCORLtGf0468Rnfh8_K-kXP6Go_FPr_hvtyev0kz6rrh6BKfBxqSzFaU6aUoxMhMK-Ou)] This prodrug strategy is essential for achieving therapeutic concentrations of adefovir via oral administration, a route that is ineffective for the parent compound due to its poor membrane permeability.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHCHm1wIpItsYQAgZvlS1cr14PfmxaxqLDYqrf9zjfUfIdQ7m58DSSRb-33fsP9iHsCD7cQWk3jc3wGeII3szJrxgOAnv7dyIW23vfdr3aT9wKtblyrQDNAn7umjxtm-JKcEize-27yoyv)]

Direct substitution of Adefovir Dipivoxil with its parent compound, adefovir, is impractical for any research or development focused on oral administration. The parent adefovir exhibits poor oral bioavailability due to the limited intestinal permeability of its phosphonate group.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdy65g23Hf3UfugT7260LnMOKdrVUhYZmNpLQb87xr5WI-PVOXPT0Bb2FP2tqvJbberjGy9Y7_3Th68pEECBl8IKpGd4HVVu8d2YpJyeW9YSMqeJc2F_6w0bQYc5O8O-SdSR0xNTCBPeF3OGyGiypAhXS3WGABV5q2t18ar8CYjdB1nurU0-nyeo6AKCnnH1B40l_vavz8Ump9Vz8rLCcF_fKjIkWfm_iZ16xZAvNhnPGtpJTLhUiOBMX6kK-Zz5nURXVGcLmosE55bw%3D%3D)] The dipivoxil ester modification is not an optional formulation choice but a fundamental structural requirement to overcome this absorption barrier. Studies demonstrate that the prodrug form, Adefovir Dipivoxil, achieves an oral bioavailability of approximately 59% in humans, enabling effective systemic concentrations of adefovir after oral dosing.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXZkdaIRBys06zVRsLf-89By_LFqHJsyJRgV51qA2gdZX1Nkff12A-MS_0EBRHO4ha19_OUQYLue0Jc3zBAbAPbBTR7MwwjAGn4cj9QqzWfc6aX3CADdTjMfhZrQXM8IPwjsBisI7WBykau1h5FdUpsuKbo4NCMRyKG_ABuE6qXWuiePlubg%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfjP9N2NfLG-bLVGdYT0aU62fBG8QDlCitcNBc--IgcMftihdHjIH1-rCBB6bQOLvRRD-_PJO-_jtrPIR8xy-WawmSjGf1CE-JpWOpjFXxzPRnV1py6q8I6F0Z7V-suIbO6hgR9I3zsQWloSw%3D)] In contrast, adefovir itself is not suitable for oral delivery, making the two compounds non-interchangeable for applications requiring this route of administration. Procuring adefovir for an oral formulation study would lead to process failure, as it lacks the necessary physicochemical properties for effective gastrointestinal absorption.

Oral Bioavailability: Overcoming the Absorption Barrier of the Parent Compound Adefovir

The primary procurement justification for Adefovir Dipivoxil is its dramatically improved oral bioavailability compared to the active parent drug, adefovir. The dipivoxil ester prodrug design was specifically engineered to enhance gastrointestinal absorption. In humans, oral administration of Adefovir Dipivoxil results in an adefovir bioavailability of approximately 59%.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdy65g23Hf3UfugT7260LnMOKdrVUhYZmNpLQb87xr5WI-PVOXPT0Bb2FP2tqvJbberjGy9Y7_3Th68pEECBl8IKpGd4HVVu8d2YpJyeW9YSMqeJc2F_6w0bQYc5O8O-SdSR0xNTCBPeF3OGyGiypAhXS3WGABV5q2t18ar8CYjdB1nurU0-nyeo6AKCnnH1B40l_vavz8Ump9Vz8rLCcF_fKjIkWfm_iZ16xZAvNhnPGtpJTLhUiOBMX6kK-Zz5nURXVGcLmosE55bw%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXZkdaIRBys06zVRsLf-89By_LFqHJsyJRgV51qA2gdZX1Nkff12A-MS_0EBRHO4ha19_OUQYLue0Jc3zBAbAPbBTR7MwwjAGn4cj9QqzWfc6aX3CADdTjMfhZrQXM8IPwjsBisI7WBykau1h5FdUpsuKbo4NCMRyKG_ABuE6qXWuiePlubg%3D%3D)] This contrasts sharply with the parent compound, adefovir, which is known to be poorly absorbed orally across multiple species, including humans, due to the low intestinal permeability of its phosphonate group.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfjP9N2NfLG-bLVGdYT0aU62fBG8QDlCitcNBc--IgcMftihdHjIH1-rCBB6bQOLvRRD-_PJO-_jtrPIR8xy-WawmSjGf1CE-JpWOpjFXxzPRnV1py6q8I6F0Z7V-suIbO6hgR9I3zsQWloSw%3D)]

Evidence DimensionOral Bioavailability of Adefovir
Target Compound DataApprox. 59% (from Adefovir Dipivoxil)
Comparator Or BaselineAdefovir (Parent Drug): Poor/low
Quantified DifferenceSubstantial improvement enabling oral administration
ConditionsHuman subjects, oral administration.

This makes Adefovir Dipivoxil the required choice for any research or formulation development involving oral administration, as the parent drug is not viable for this route.

Enhanced Permeability: A 100-Fold Increase in Membrane Permeability Over Adefovir

The structural modification from adefovir to Adefovir Dipivoxil translates to a massive increase in its ability to cross biological membranes. In vitro permeability model studies reported a 100-fold increase in permeability for the Adefovir Dipivoxil prodrug compared to the parent compound.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdy65g23Hf3UfugT7260LnMOKdrVUhYZmNpLQb87xr5WI-PVOXPT0Bb2FP2tqvJbberjGy9Y7_3Th68pEECBl8IKpGd4HVVu8d2YpJyeW9YSMqeJc2F_6w0bQYc5O8O-SdSR0xNTCBPeF3OGyGiypAhXS3WGABV5q2t18ar8CYjdB1nurU0-nyeo6AKCnnH1B40l_vavz8Ump9Vz8rLCcF_fKjIkWfm_iZ16xZAvNhnPGtpJTLhUiOBMX6kK-Zz5nURXVGcLmosE55bw%3D%3D)] This significant enhancement is attributed to the functionalization of the phosphonate group with pivaloyloxymethyl (POM) esters, which increases lipid solubility and facilitates passive diffusion across cell membranes.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdy65g23Hf3UfugT7260LnMOKdrVUhYZmNpLQb87xr5WI-PVOXPT0Bb2FP2tqvJbberjGy9Y7_3Th68pEECBl8IKpGd4HVVu8d2YpJyeW9YSMqeJc2F_6w0bQYc5O8O-SdSR0xNTCBPeF3OGyGiypAhXS3WGABV5q2t18ar8CYjdB1nurU0-nyeo6AKCnnH1B40l_vavz8Ump9Vz8rLCcF_fKjIkWfm_iZ16xZAvNhnPGtpJTLhUiOBMX6kK-Zz5nURXVGcLmosE55bw%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXZkdaIRBys06zVRsLf-89By_LFqHJsyJRgV51qA2gdZX1Nkff12A-MS_0EBRHO4ha19_OUQYLue0Jc3zBAbAPbBTR7MwwjAGn4cj9QqzWfc6aX3CADdTjMfhZrQXM8IPwjsBisI7WBykau1h5FdUpsuKbo4NCMRyKG_ABuE6qXWuiePlubg%3D%3D)]

Evidence DimensionMembrane Permeability Enhancement
Target Compound Data100-fold increase
Comparator Or BaselineAdefovir (Parent Drug)
Quantified Difference100x
ConditionsIn vitro permeability models (e.g., Caco-2 cells).

For researchers modeling drug absorption or developing formulations, this quantitative leap in permeability is a critical performance differentiator that justifies the selection of the prodrug for achieving intracellular delivery.

Solubility Profile: pH-Dependent Solubility Critical for Formulation and Process Design

Adefovir Dipivoxil exhibits a distinct, pH-dependent aqueous solubility profile that is critical for process chemistry and formulation development. Its solubility is significantly higher in acidic conditions, measured at 19 mg/mL at pH 2.0, compared to near-neutral conditions, where it drops to 0.4 mg/mL at pH 7.2.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdy65g23Hf3UfugT7260LnMOKdrVUhYZmNpLQb87xr5WI-PVOXPT0Bb2FP2tqvJbberjGy9Y7_3Th68pEECBl8IKpGd4HVVu8d2YpJyeW9YSMqeJc2F_6w0bQYc5O8O-SdSR0xNTCBPeF3OGyGiypAhXS3WGABV5q2t18ar8CYjdB1nurU0-nyeo6AKCnnH1B40l_vavz8Ump9Vz8rLCcF_fKjIkWfm_iZ16xZAvNhnPGtpJTLhUiOBMX6kK-Zz5nURXVGcLmosE55bw%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXZkdaIRBys06zVRsLf-89By_LFqHJsyJRgV51qA2gdZX1Nkff12A-MS_0EBRHO4ha19_OUQYLue0Jc3zBAbAPbBTR7MwwjAGn4cj9QqzWfc6aX3CADdTjMfhZrQXM8IPwjsBisI7WBykau1h5FdUpsuKbo4NCMRyKG_ABuE6qXWuiePlubg%3D%3D)] This property dictates the choice of solvents and buffer systems for crystallization, purification, and the design of oral dosage forms. For instance, its solubility in various organic solvents increases in the order: isopropyl ether < 2-propanol < ethyl acetate < ethanol < acetone < dichloromethane, providing a quantitative basis for solvent selection in manufacturing and laboratory workflows.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfjP9N2NfLG-bLVGdYT0aU62fBG8QDlCitcNBc--IgcMftihdHjIH1-rCBB6bQOLvRRD-_PJO-_jtrPIR8xy-WawmSjGf1CE-JpWOpjFXxzPRnV1py6q8I6F0Z7V-suIbO6hgR9I3zsQWloSw%3D)]

Evidence DimensionAqueous Solubility
Target Compound Data19 mg/mL (at pH 2.0) vs 0.4 mg/mL (at pH 7.2)
Comparator Or BaselinepH conditions
Quantified Difference47.5-fold decrease in solubility from pH 2.0 to 7.2
ConditionsAqueous solution at 298.15 K.

This specific solubility data is essential for procurement decisions related to process development, enabling rational selection of solvent systems and pH conditions to ensure efficient handling, purification, and formulation.

Antiviral Potency vs. Tenofovir DF: Comparative Efficacy in HBV Treatment Models

In head-to-head clinical studies for chronic hepatitis B (CHB), Tenofovir Disoproxil Fumarate (TDF) demonstrated superior antiviral efficacy compared to Adefovir Dipivoxil. After 48 weeks of treatment in HBeAg-positive patients, 76% of patients receiving TDF achieved viral suppression (HBV DNA <400 copies/mL) versus only 13% of patients receiving Adefovir Dipivoxil.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdy65g23Hf3UfugT7260LnMOKdrVUhYZmNpLQb87xr5WI-PVOXPT0Bb2FP2tqvJbberjGy9Y7_3Th68pEECBl8IKpGd4HVVu8d2YpJyeW9YSMqeJc2F_6w0bQYc5O8O-SdSR0xNTCBPeF3OGyGiypAhXS3WGABV5q2t18ar8CYjdB1nurU0-nyeo6AKCnnH1B40l_vavz8Ump9Vz8rLCcF_fKjIkWfm_iZ16xZAvNhnPGtpJTLhUiOBMX6kK-Zz5nURXVGcLmosE55bw%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXZkdaIRBys06zVRsLf-89By_LFqHJsyJRgV51qA2gdZX1Nkff12A-MS_0EBRHO4ha19_OUQYLue0Jc3zBAbAPbBTR7MwwjAGn4cj9QqzWfc6aX3CADdTjMfhZrQXM8IPwjsBisI7WBykau1h5FdUpsuKbo4NCMRyKG_ABuE6qXWuiePlubg%3D%3D)] In HBeAg-negative patients, the rates were 93% for TDF versus 63% for Adefovir Dipivoxil.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdy65g23Hf3UfugT7260LnMOKdrVUhYZmNpLQb87xr5WI-PVOXPT0Bb2FP2tqvJbberjGy9Y7_3Th68pEECBl8IKpGd4HVVu8d2YpJyeW9YSMqeJc2F_6w0bQYc5O8O-SdSR0xNTCBPeF3OGyGiypAhXS3WGABV5q2t18ar8CYjdB1nurU0-nyeo6AKCnnH1B40l_vavz8Ump9Vz8rLCcF_fKjIkWfm_iZ16xZAvNhnPGtpJTLhUiOBMX6kK-Zz5nURXVGcLmosE55bw%3D%3D)] While both are effective antivirals, this quantitative difference establishes TDF as the more potent agent in these specific clinical contexts.

Evidence DimensionViral Suppression Rate (HBV DNA <400 copies/mL) at 48 Weeks
Target Compound Data13% (HBeAg-positive); 63% (HBeAg-negative)
Comparator Or BaselineTenofovir DF: 76% (HBeAg-positive); 93% (HBeAg-negative)
Quantified DifferenceTDF was 5.8x more effective in HBeAg-positive and 1.5x more effective in HBeAg-negative patients.
ConditionsPhase 3, double-blind clinical trials in patients with chronic HBV infection.

For researchers selecting a compound for CHB studies, this evidence provides a clear benchmark of relative potency, justifying the choice of Adefovir Dipivoxil as a reference compound or when investigating mechanisms where its specific metabolic pathway or side-effect profile is relevant.

Development of Oral Formulations for Antiviral Drug Delivery

This compound is the correct choice for projects focused on creating and optimizing oral solid dosage forms of nucleotide analogs. Its established 59% oral bioavailability serves as a critical performance benchmark, and its well-defined, pH-dependent solubility provides the necessary data for rational formulation design, including the selection of excipients and buffer systems to ensure stability and dissolution.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdy65g23Hf3UfugT7260LnMOKdrVUhYZmNpLQb87xr5WI-PVOXPT0Bb2FP2tqvJbberjGy9Y7_3Th68pEECBl8IKpGd4HVVu8d2YpJyeW9YSMqeJc2F_6w0bQYc5O8O-SdSR0xNTCBPeF3OGyGiypAhXS3WGABV5q2t18ar8CYjdB1nurU0-nyeo6AKCnnH1B40l_vavz8Ump9Vz8rLCcF_fKjIkWfm_iZ16xZAvNhnPGtpJTLhUiOBMX6kK-Zz5nURXVGcLmosE55bw%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXZkdaIRBys06zVRsLf-89By_LFqHJsyJRgV51qA2gdZX1Nkff12A-MS_0EBRHO4ha19_OUQYLue0Jc3zBAbAPbBTR7MwwjAGn4cj9QqzWfc6aX3CADdTjMfhZrQXM8IPwjsBisI7WBykau1h5FdUpsuKbo4NCMRyKG_ABuE6qXWuiePlubg%3D%3D)]

Preclinical Pharmacokinetic and Absorption Studies

Adefovir Dipivoxil is essential for in vivo and in vitro studies investigating the absorption, distribution, metabolism, and excretion (ADME) of phosphonate prodrugs. The 100-fold higher permeability compared to its parent compound, adefovir, makes it a suitable model for examining the mechanisms of esterase-mediated activation and intestinal transport of lipophilic prodrugs.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfjP9N2NfLG-bLVGdYT0aU62fBG8QDlCitcNBc--IgcMftihdHjIH1-rCBB6bQOLvRRD-_PJO-_jtrPIR8xy-WawmSjGf1CE-JpWOpjFXxzPRnV1py6q8I6F0Z7V-suIbO6hgR9I3zsQWloSw%3D)]

Reference Compound in Comparative Antiviral Efficacy Screening

In head-to-head screening of new anti-HBV agents, Adefovir Dipivoxil serves as a crucial reference standard. Its known potency, where 13-63% of patients achieve viral suppression depending on HBeAg status, provides a well-documented baseline against which the efficacy of novel compounds, such as next-generation liver-targeting prodrugs or alternative nucleotide inhibitors, can be quantitatively measured.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHCHm1wIpItsYQAgZvlS1cr14PfmxaxqLDYqrf9zjfUfIdQ7m58DSSRb-33fsP9iHsCD7cQWk3jc3wGeII3szJrxgOAnv7dyIW23vfdr3aT9wKtblyrQDNAn7umjxtm-JKcEize-27yoyv)]

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

1

Exact Mass

501.19884999 Da

Monoisotopic Mass

501.19884999 Da

Boiling Point

641.0±65.0 °C at 760 mmHg

Heavy Atom Count

34

LogP

1.91
0.8

Appearance

Solid powder

Melting Point

98-102ºC

UNII

U6Q8Z01514

Sequence

no

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the treatment of chronic hepatitis B in adult patients with evidence of active viral replication and either evidence of persistent elevations in serum aminotransferases (ALT or AST) or histologically active disease; this is based on histological, virological, biochemical, and serological responses in adult patients with HBeAg+ and HBeAg- chronic hepatitis B with compensated liver function, and in adult patients with clinical evidence of lamivudine-resistant hepatitis B virus with either compensated or decompensated liver function.
FDA Label
Hepsera is indicated for the treatment of chronic hepatitis B in adults with: compensated liver disease with evidence of active viral replication, persistently elevated serum-alanine-aminotransferase (ALT) levels and histological evidence of active liver inflammation and fibrosis. Initiation of Hepsera treatment should only be considered when the use of an alternative antiviral agent with a higher genetic barrier to resistance is not available or appropriate (see section 5. 1); decompensated liver disease in combination with a second agent without cross-resistance to Hepsera.

Pharmacology

Adefovir dipivoxil a diester prodrug of adefovir. Adefovir is an acyclic nucleotide analog with activity against human hepatitis B virus (HBV). The concentration of adefovir that inhibited 50% of viral DNA synthesis (IC50) in vitro ranged from 0.2 to 2.5 μM in HBV transfected human hepatoma cell lines. The combination of adefovir with lamivudine showed additive anti-HBV activity.
Adefovir Dipivoxil is a dipivoxil formulation of adefovir, a nucleoside reverse transcriptase inhibitor analog of adenosine with activity against hepatitis B virus (HBV), herpes virus, and human immunodeficiency virus (HIV).

MeSH Pharmacological Classification

Reverse Transcriptase Inhibitors

ATC Code

J05AF08
J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AF - Nucleoside and nucleotide reverse transcriptase inhibitors
J05AF08 - Adefovir dipivoxil

Mechanism of Action

Adefovir dipivoxil is a prodrug of adefovir. Adefovir is an acyclic nucleotide analog of adenosine monophosphate which is phosphorylated to the active metabolite adefovir diphosphate by cellular kinases. Adefovir diphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA. The inhibition constant (Ki) for adefovir diphosphate for HBV DNA polymerase was 0.1 μM. Adefovir diphosphate is a weak inhibitor of human DNA polymerases α and γ with Ki values of 1.18 μM and 0.97μM, respectively.

Pictograms

Irritant

Irritant

Other CAS

142340-99-6

Absorption Distribution and Excretion

The approximate oral bioavailability of adefovir from HEPSERA is 59%. When a single oral 10 mg dose is given to chronic hepatitis B patients, the peak plasma concentration (Cmax) of adefovir was 18.4 ± 6.26 ng/mL. This occurred between 0.58 - 4 hours post dose (Tmax). The adefovir area under the plasma concentration-time curve (AUC0–∞) was 220 ± 70.0 ng∙h/mL. Food does not affect the exposure of adeforvir.
Adefovir is renally excreted by a combination of glomerular filtration and active tubular secretion.
392 ± 75 mL/kg [Vd at steady state, intravenous administration of 1.0 mg/kg/day]
352 ± 9 mL/kg [Vd at steady state, intravenous administration of 3.0 mg/kg/day]
469 ± 99.0 mL/min [Patients with Unimpaired renal Function receiving a 10 mg single dose]
356 ± 85.6 mL/min [Patients with mild renal impairement receiving a 10 mg single dose]
237 ± 118 mL/min [Patients with moderate renal impairement receiving a 10 mg single dose]
91.7 ± 51.3 mL/min [Patients with severe renal impairement receiving a 10 mg single dose]

Metabolism Metabolites

Following oral administration, adefovir dipivoxil is rapidly converted to adefovir. 45% of the dose is recovered as adefovir in the urine over 24 hours at steady state following 10 mg oral doses. Adefovir is not a substrate of the cytochrome P450 enzymes.

Wikipedia

Adefovir dipivoxil

Biological Half Life

Plasma adefovir concentrations declined in a biexponential manner with a terminal elimination half-life of 7.48 ± 1.65 hours.

Use Classification

Human drugs -> Nucleoside and nucleotide reverse transcriptase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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